molecular formula C7H7NO3S B8630197 (6R)-8-Oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 32652-46-3

(6R)-8-Oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No. B8630197
CAS RN: 32652-46-3
M. Wt: 185.20 g/mol
InChI Key: IKWLIQXIPRUIDU-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04169946

Procedure details

A mixture of 4 g. (16.7 mmol.) of 7β-amino-3-[(acetyloxy)-methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (i.e. 7-ACA), 8.3 ml. (33.4 mmol.) of bis(trimethylsilyl)-acetamide, pulverized molecular sieves (4A, ≃1000 beads), 16 ml. of propylene oxide, and 320 ml. of methylene chloride is stirred at 26° for 1.5 hours under a nitrogen atmosphere. The reaction mixture is cooled to 0° and 10.07 g. (66.8 mmol.) of p-toluenesulfenyl chloride is added dropwise over 20 minutes. The mixture is stirred at ambient temperature for three hours, and then poured into 5% sodium bicarbonate solution. The inorganic layer is acidified by the addition of 1 N HCl and extracted twice with 200 ml. of ethyl acetate. The combined organic extracts are dried over Na2SO4, and then concentrated under reduced pressure to a tan foam. The foam is triturated with ethyl ether to yield 1.75 g. of a tan crystalline material. Recrystallization without heating from methanol/acetone/ether/hexane affords pure pale yellow crystalline 7-[[(4-methylphenyl)thio]imino]-3-](acetyloxy)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid; m.p. 204°-205.5°.
[Compound]
Name
7β-amino-3-[(acetyloxy)-methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Quantity
16.7 mmol
Type
reactant
Reaction Step One
Quantity
33.4 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
66.8 mmol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Identifiers

REACTION_CXSMILES
C[Si]([CH:5]([Si](C)(C)C)[C:6]([NH2:8])=[O:7])(C)C.[CH2:13]1O[CH:14]1[CH3:15].C1(C)C=C[C:20]([S:23]Cl)=CC=1.[C:26](=[O:29])(O)[O-:27].[Na+].Cl>C(Cl)Cl>[O:7]=[C:6]1[N:8]2[CH:20]([S:23][CH2:13][CH:14]=[C:15]2[C:26]([OH:27])=[O:29])[CH2:5]1 |f:3.4|

Inputs

Step One
Name
7β-amino-3-[(acetyloxy)-methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Quantity
16.7 mmol
Type
reactant
Smiles
Step Two
Name
Quantity
33.4 mmol
Type
reactant
Smiles
C[Si](C)(C)C(C(=O)N)[Si](C)(C)C
Step Three
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C)O1
Step Five
Name
Quantity
66.8 mmol
Type
reactant
Smiles
C1(=CC=C(C=C1)SCl)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at ambient temperature for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 4 g
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 0°
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 200 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts are dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to a tan foam
CUSTOM
Type
CUSTOM
Details
The foam is triturated with ethyl ether
CUSTOM
Type
CUSTOM
Details
to yield 1.75 g
CUSTOM
Type
CUSTOM
Details
Recrystallization
TEMPERATURE
Type
TEMPERATURE
Details
without heating from methanol/acetone/ether/hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Type
product
Smiles
O=C1CC2SCC=C(N12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.